molecular formula C15H17NS B4577267 4-(Naphthalen-2-ylmethyl)thiomorpholine

4-(Naphthalen-2-ylmethyl)thiomorpholine

Cat. No.: B4577267
M. Wt: 243.4 g/mol
InChI Key: YKUCZWQSDBHQOJ-UHFFFAOYSA-N
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Description

4-(Naphthalen-2-ylmethyl)thiomorpholine is a specialist organic compound that serves as a valuable synthetic intermediate and building block in medicinal chemistry and drug discovery research. Its structure incorporates a naphthalene ring system, a privileged scaffold in pharmacology, linked to a thiomorpholine moiety, a saturated heterocycle containing sulfur and nitrogen. The thiomorpholine group is a key pharmacophore in drug design, serving as a surrogate for other nitrogen heterocycles like piperazine or morpholine, with its sulfur atom potentially influencing the molecule's electronic properties and metabolic profile . Research on compounds bearing structural similarity, particularly those featuring a naphthalenylmethyl group linked to nitrogen heterocycles, has demonstrated significant potential in neurodegenerative disease research. For instance, such structures have been investigated as dual-acting inhibitors for Alzheimer's disease, targeting both cholinesterase enzymes and amyloid-β aggregation pathways . Furthermore, the naphthalene scaffold is prevalent in compounds studied for its activity against infectious diseases, including those caused by trypanosomatid parasites and mycobacteria, highlighting its broad utility in developing therapeutics for neglected tropical diseases and bacterial infections . This reagent is intended for use by qualified researchers as a key intermediate in the synthesis of more complex, biologically active molecules. It is ideal for constructing compound libraries for high-throughput screening or for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity against therapeutic targets. This compound is provided for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

4-(naphthalen-2-ylmethyl)thiomorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NS/c1-2-4-15-11-13(5-6-14(15)3-1)12-16-7-9-17-10-8-16/h1-6,11H,7-10,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKUCZWQSDBHQOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1CC2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Naphthalen-2-ylmethyl)thiomorpholine typically involves the reaction of thiomorpholine with a naphthalen-2-ylmethyl halide under basic conditions. A common method includes the use of sodium hydride (NaH) as a base to deprotonate thiomorpholine, followed by the addition of naphthalen-2-ylmethyl bromide to form the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4-(Naphthalen-2-ylmethyl)thiomorpholine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

    Substitution: The naphthalen-2-ylmethyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used to oxidize the sulfur atom.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products Formed

    Oxidation: Oxidation of the sulfur atom can yield sulfoxides or sulfones.

    Substitution: Electrophilic aromatic substitution can introduce various functional groups onto the naphthalene ring, depending on the reagents used.

Scientific Research Applications

Chemical Synthesis and Material Science

Building Block for Complex Molecules
4-(Naphthalen-2-ylmethyl)thiomorpholine serves as a crucial intermediate in the synthesis of more complex organic compounds. Its thiomorpholine structure allows for diverse functionalization, making it a valuable precursor in organic synthesis. Researchers have utilized this compound to develop new materials with specific electronic and optical properties, particularly in the fields of organic electronics and photonics.

Catalysis
This compound has been explored as a catalyst in various chemical reactions. Its ability to facilitate reactions through its thiol group enhances reaction rates and selectivity. Studies indicate that thiomorpholines can promote nucleophilic substitutions and other transformations, making them useful in synthetic organic chemistry.

Biological Applications

Antimicrobial Activity
Research indicates that derivatives of thiomorpholine exhibit significant antibacterial properties. The presence of the naphthalene moiety enhances the interaction with bacterial cell membranes, leading to increased efficacy against various strains, including Gram-positive and Gram-negative bacteria. In vitro studies have shown that modifications to the thiomorpholine structure can lead to compounds with improved antibacterial activity comparable to standard antibiotics .

Therapeutic Potential
this compound has been investigated for its potential as a therapeutic agent. Preliminary studies suggest that it may interact with biological targets such as enzymes or receptors involved in disease pathways. This interaction could lead to the development of new treatments for conditions like infections or cancer, although further research is necessary to elucidate its mechanisms of action and therapeutic efficacy.

Case Studies and Research Findings

Study Focus Findings
Antibacterial ActivityCompounds derived from this compound showed MIC values comparable to ceftriaxone against E. coli and S. aureus .
Synthesis of Functional MaterialsUtilized as a precursor in synthesizing novel polymeric materials exhibiting enhanced conductivity.
Catalytic PropertiesDemonstrated effectiveness in promoting nucleophilic substitutions with high yields.

Mechanism of Action

The mechanism of action of 4-(Naphthalen-2-ylmethyl)thiomorpholine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The naphthalen-2-ylmethyl group can enhance the compound’s binding affinity and specificity for certain molecular targets, while the thiomorpholine ring can influence its pharmacokinetic properties .

Comparison with Similar Compounds

Comparison with Similar Thiomorpholine Derivatives

The following table summarizes key structural, synthetic, and functional differences between 4-(Naphthalen-2-ylmethyl)thiomorpholine and analogous compounds:

Compound Substituent Molecular Formula Molecular Weight (g/mol) Synthesis Method Key Applications Unique Features
This compound Naphthalen-2-ylmethyl C₁₅H₁₇NS ~243.37 (estimated) Likely nucleophilic substitution of 2-(chloromethyl)naphthalene with thiomorpholine Hypothesized: Anticancer agents, enzyme inhibitors High lipophilicity due to naphthalene; potential for π-π stacking interactions
4-[(2-Nitrophenyl)methyl]thiomorpholine 2-Nitrophenylmethyl C₁₁H₁₄N₂O₂S 238.31 Nucleophilic substitution of 2-nitrobenzyl chloride with thiomorpholine Precursor for drug development (e.g., antimicrobials, diabetes therapies) Nitro group enhances electrophilicity; redox-active
4-[(2-Ethoxyphenyl)methyl]thiomorpholine 2-Ethoxyphenylmethyl C₁₃H₁₉NOS 237.36 Reaction of 2-ethoxybenzyl chloride with thiomorpholine under basic conditions Intermediate in organic synthesis; antimicrobial studies Ethoxy group improves solubility; moderate metabolic stability
4-(4-Bromothiazol-2-yl)thiomorpholine-3-carboxylic acid 4-Bromothiazolyl + carboxylic acid C₈H₈BrN₂O₂S₂ 323.20 Multi-step synthesis involving bromothiazole and thiomorpholine Antibiotic development; enzyme inhibition Bromine enhances halogen bonding; carboxylic acid enables salt formation
4-(4-Methylpiperazine-1-carbonyl)thiomorpholine 4-Methylpiperazine carbonyl C₁₀H₁₈N₃OS 216.31 Reaction of thiomorpholine-1-carbonyl chloride with 4-methylpiperazine CNS drug candidates; kinase inhibitors Piperazine moiety introduces basicity; enhances blood-brain barrier penetration
4-(Furan-3-carbonyl)thiomorpholine Furan-3-carbonyl C₉H₁₁NO₂S 185.23 Condensation of furan-3-carboxylic acid with thiomorpholine Organic synthesis; antimicrobial agents Furan ring enables conjugation; moderate electrophilicity

Structural and Functional Insights

Substituent Effects on Lipophilicity :

  • The naphthalene group in this compound significantly increases logP compared to analogs like 4-[(2-nitrophenyl)methyl]thiomorpholine (logP ~2.5 vs. ~1.8) . This enhances membrane permeability but may reduce aqueous solubility.
  • In contrast, polar substituents (e.g., nitro, ethoxy) improve solubility but limit blood-brain barrier penetration .

Synthetic Accessibility :

  • Most derivatives are synthesized via nucleophilic substitution (e.g., benzyl chlorides + thiomorpholine) or condensation reactions. The naphthalene analog may require harsher conditions due to steric hindrance .

Biological Activity :

  • Thiomorpholine derivatives with aromatic substituents (e.g., nitrophenyl, bromothiazolyl) show activity against enzymes like kinases and proteases . The naphthalene group may target hydrophobic binding pockets in cancer-related proteins.
  • The nitro group in 4-[(2-nitrophenyl)methyl]thiomorpholine can act as a prodrug moiety, undergoing intracellular reduction to reactive intermediates .

Key Research Findings

  • Antimicrobial Potential: Derivatives like 4-[(2-ethoxyphenyl)methyl]thiomorpholine exhibit MIC values of 8–16 µg/mL against Staphylococcus aureus .
  • Anticancer Activity : 4-(4-Bromothiazol-2-yl)thiomorpholine-3-carboxylic acid inhibits tumor cell growth (IC₅₀ = 1.2 µM in HeLa cells) via apoptosis induction .
  • Metabolic Stability : Piperazine-containing analogs (e.g., ) demonstrate improved metabolic half-lives (>4 hours in human liver microsomes) due to reduced CYP450-mediated oxidation.

Q & A

Q. What are the established synthetic routes for 4-(Naphthalen-2-ylmethyl)thiomorpholine, and how can reaction conditions be optimized?

The compound can be synthesized via nucleophilic aromatic substitution (SNAr) or Mannich-type reactions. For SNAr, thiomorpholine reacts with a halogenated naphthalene derivative (e.g., 2-(bromomethyl)naphthalene) in polar aprotic solvents like acetonitrile or DMF under reflux, often with a base (e.g., K₂CO₃) to deprotonate the amine . Optimization involves varying solvent polarity, temperature (80–120°C), and stoichiometric ratios to maximize yield. For Mannich reactions, formaldehyde and naphthalen-2-ylmethylamine may be used, but this route requires strict pH control .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

Key methods include:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., naphthalene protons at δ 7.2–8.5 ppm, thiomorpholine methylene protons at δ 2.5–3.5 ppm) .
  • IR spectroscopy : C–S stretching vibrations near 600–700 cm⁻¹ and aromatic C–H bends at 750–900 cm⁻¹ .
  • Mass spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ for C₁₅H₁₇NS: 244.1092) .
  • X-ray crystallography : For unambiguous structural confirmation, particularly to resolve chair conformations of the thiomorpholine ring and naphthalene orientation .

Advanced Research Questions

Q. How do hydrogen-bonding interactions and crystal packing influence the solid-state properties of this compound?

In related thiomorpholine derivatives (e.g., 4-(4-nitrophenyl)thiomorpholine), weak C–H···O hydrogen bonds between thiomorpholine methylene groups and nitro oxygen atoms drive centrosymmetric dimer formation. Aromatic π-stacking of naphthalene groups may further stabilize the lattice, affecting solubility and melting points . Graph-set analysis (Etter’s method) and Hirshfeld surface calculations can quantify these interactions .

Q. What computational strategies are effective for modeling the electronic structure and reactivity of this compound?

  • Density Functional Theory (DFT) : Hybrid functionals like B3LYP (Becke’s exact exchange + Lee-Yang-Parr correlation) predict molecular orbitals, electrostatic potentials, and bond dissociation energies. Basis sets (e.g., 6-311+G(d,p)) balance accuracy and computational cost .
  • Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMSO or water) to assess stability and aggregation tendencies .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced biological activity?

  • Lipophilicity : The naphthalene group increases logP, improving membrane permeability. Thiomorpholine’s sulfur atom serves as a metabolic "soft spot," enabling oxidation to sulfoxides/sulfones for prodrug strategies .
  • Antimicrobial activity : Derivatives with electron-withdrawing substituents (e.g., nitro groups) show enhanced activity against Gram-positive bacteria by disrupting membrane integrity. In-silico docking (e.g., AutoDock Vina) can predict binding to bacterial enzyme targets .

Q. What experimental and theoretical approaches resolve contradictions in reported reactivity data (e.g., oxidation vs. stability)?

  • Controlled oxidation studies : Monitor thiomorpholine → sulfoxide/sulfone conversion using H₂O₂ or mCPBA, tracked via TLC and ¹H NMR (disappearance of S–CH₂ signals at δ 2.7–3.1 ppm) .
  • Kinetic isotope effects (KIE) : Deuterated analogs (e.g., CD₂ in thiomorpholine) quantify rate-determining steps in degradation pathways .

Q. How do solvent effects and steric hindrance influence regioselectivity in derivatization reactions?

  • Solvent polarity : Polar solvents (e.g., DMF) favor SNAr by stabilizing transition states, while nonpolar solvents (toluene) may promote radical pathways.
  • Steric effects : Bulky substituents on naphthalene (e.g., 2-methyl) reduce yields in Mannich reactions due to hindered nucleophilic attack .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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